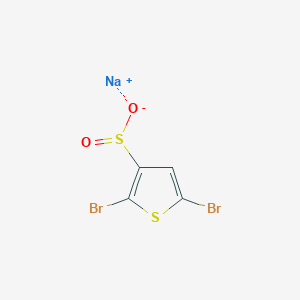
Sodium 2,5-dibromothiophene-3-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2,5-dibromothiophene-3-sulfinate is a chemical compound with the molecular formula C₄HBr₂NaO₂S₂. It is a sodium salt derivative of dibromothiophene sulfinic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2,5-dibromothiophene-3-sulfinate typically involves the bromination of thiophene followed by sulfonation. One common method includes the reaction of 2,5-dibromothiophene with sodium sulfite under controlled conditions to yield the desired sulfinate salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2,5-dibromothiophene-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it to thiophene derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, thiophene derivatives, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Sodium 2,5-dibromothiophene-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organosulfur compounds.
Biology: It serves as a reagent in biochemical assays and studies involving sulfur-containing biomolecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Wirkmechanismus
The mechanism by which sodium 2,5-dibromothiophene-3-sulfinate exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive bromine and sulfinate groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dibromothiophene: A precursor in the synthesis of sodium 2,5-dibromothiophene-3-sulfinate.
Sodium benzenesulfinate: Another sulfinate salt with similar reactivity but different applications.
Sodium triflinate: A trifluoromethylated sulfinate with unique properties and uses.
Uniqueness
This compound is unique due to its dual bromine and sulfinate functional groups, which confer distinct reactivity patterns. This makes it a versatile reagent in synthetic chemistry, capable of undergoing a variety of transformations that are not as readily achievable with other similar compounds .
Eigenschaften
Molekularformel |
C4HBr2NaO2S2 |
|---|---|
Molekulargewicht |
328.0 g/mol |
IUPAC-Name |
sodium;2,5-dibromothiophene-3-sulfinate |
InChI |
InChI=1S/C4H2Br2O2S2.Na/c5-3-1-2(10(7)8)4(6)9-3;/h1H,(H,7,8);/q;+1/p-1 |
InChI-Schlüssel |
DEHWHRYJXVCPED-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(SC(=C1S(=O)[O-])Br)Br.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


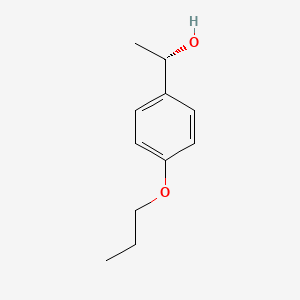
![({[3-(Bromomethyl)-3-methylpentyl]oxy}methyl)benzene](/img/structure/B13180549.png)

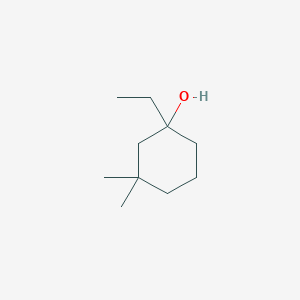
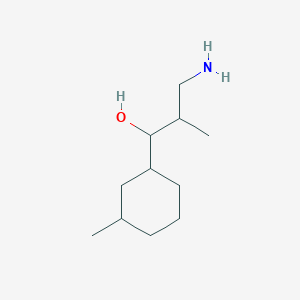
![3-Methoxy-N-[2-(pyrrolidin-3-YL)ethyl]propanamide](/img/structure/B13180576.png)

![1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B13180602.png)

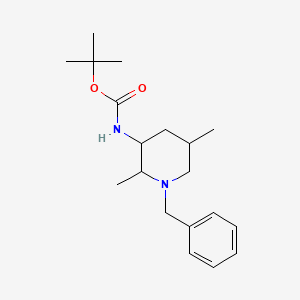
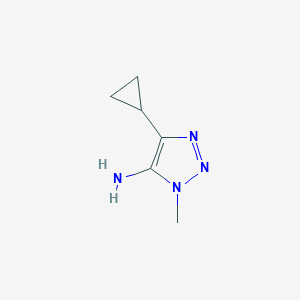

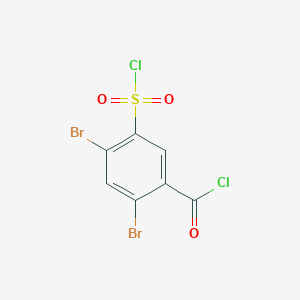
![N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide](/img/structure/B13180636.png)
